molecular formula C16H19Cl2N3O B1393191 8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride CAS No. 1251950-63-6

8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride

Cat. No.: B1393191
CAS No.: 1251950-63-6
M. Wt: 340.2 g/mol
InChI Key: KMMZPNGHIYOUIH-UHFFFAOYSA-N
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Description

8'-Chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride (CAS: 1251950-63-6) is a structurally complex heterocyclic compound featuring a spirocyclic framework that integrates a piperidine ring with a pyrrolo[1,2-a]quinoxaline moiety. The molecule is substituted with a chlorine atom at the 8' position and a methoxy group at the 7' position, which are critical for modulating its physicochemical and biological properties . With a molecular formula of C₁₆H₁₉Cl₂N₃O and a molecular weight of 340.25, this compound exemplifies the pyrroloquinoxaline class, known for diverse pharmacological activities, including anticancer, antimycobacterial, and antiviral effects .

Properties

IUPAC Name

8-chloro-7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O.ClH/c1-21-14-10-12-13(9-11(14)17)20-8-2-3-15(20)16(19-12)4-6-18-7-5-16;/h2-3,8-10,18-19H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMZPNGHIYOUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC3(CCNCC3)C4=CC=CN42)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251950-63-6
Record name Spiro[piperidine-4,4′(5′H)-pyrrolo[1,2-a]quinoxaline], 8′-chloro-7′-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251950-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Multi-step Organic Synthesis

  • Step 1: Formation of Pyrrolo[1,2-a]quinoxaline Core
    The pyrroloquinoxaline moiety is synthesized via condensation reactions involving appropriate quinoxaline and pyrrole precursors under controlled conditions. This step often requires catalysts or reagents that promote ring closure and ensure regioselectivity.

  • Step 2: Spirocyclization with Piperidine
    The piperidine ring is introduced through spirocyclization reactions, typically by nucleophilic attack on an activated intermediate of the quinoxaline derivative. This step forms the characteristic spiro junction at the 4,4' positions.

  • Step 3: Introduction of Methoxy Group at Position 7'
    The methoxy substituent is usually installed via methylation of a hydroxy precursor using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Step 4: Chlorination at Position 8'
    The chloro substituent is introduced by electrophilic aromatic substitution or via halogenation reactions using reagents like N-chlorosuccinimide (NCS) or thionyl chloride, targeting the specific aromatic site.

  • Step 5: Formation of Hydrochloride Salt
    The free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing aqueous solubility and stability.

Reaction Conditions and Purification

  • Reaction temperatures are controlled typically between ambient to reflux temperatures depending on each step.
  • Solvents such as dichloromethane, ethanol, or acetonitrile are employed for different reaction steps.
  • Purification involves recrystallization or chromatographic techniques to achieve >95% purity.
  • Final product characterization includes melting point determination, NMR, MS, and elemental analysis to confirm structure and purity.

Detailed Preparation Data Table

Step Reaction Type Reagents/Conditions Purpose Notes
1 Condensation and ring closure Quinoxaline derivative + Pyrrole, catalyst Formation of pyrroloquinoxaline Requires strict temperature control
2 Spirocyclization Piperidine, base or acid catalyst Formation of spirocyclic core Regioselectivity critical
3 Methylation Methyl iodide or dimethyl sulfate, base Install methoxy group Reaction monitored by TLC or HPLC
4 Chlorination N-chlorosuccinimide or thionyl chloride Introduce chloro substituent Controlled to avoid over-chlorination
5 Salt formation HCl in ethanol or suitable solvent Formation of hydrochloride salt Enhances solubility and stability

Research Findings and Optimization Notes

  • Yield Optimization: Adjusting reagent stoichiometry and reaction time in methylation and chlorination steps improves yield and reduces side products.
  • Purity Control: Use of chromatographic purification after spirocyclization and functionalization steps ensures removal of regioisomers and unreacted starting materials.
  • Stability: The hydrochloride salt form exhibits enhanced chemical stability and better handling properties compared to the free base.
  • Solubility: Methoxy and chloro substituents modulate solubility; the hydrochloride salt further increases aqueous solubility, important for pharmaceutical formulations.
  • Safety: Handling precautions are necessary due to potential toxicity and irritant properties of intermediates and final compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and chlorine groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorine site, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4’-piperidine] hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to effects such as cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in necroptosis and other cell death mechanisms .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives

Compound Name (CAS) Substituents Molecular Weight Reported Biological Activity Key References
Target Compound (1251950-63-6) 8'-Cl, 7'-OCH₃ 340.25 Not explicitly reported
7',8'-Dimethoxy Analog (Discontinued) 7',8'-OCH₃ - Not specified
7'-Fluoro-spiro-piperidine-carboxamide (G764-0637) 7'-F, carboxamide - Potential CNS modulation (5-HT receptor)
4-(4-Chlorophenyl)-pyrroloquinoxaline (5k) 4-Cl, phenyl 580.48 Antiproliferative (leukemia cells)
CGS-12066B dimaleate Trifluoromethyl, methylpiperazine - 5-HT receptor agonist
  • Chloro vs.
  • Spirocyclic vs. Non-spiro Derivatives: Spirocyclic frameworks (e.g., piperidine-pyrroloquinoxaline hybrids) offer conformational rigidity, which may enhance selectivity for biological targets like serotonin receptors or kinases .

Pharmacological Potential

  • Anticancer Activity: Derivatives like 4-(4-chlorophenyl)-pyrroloquinoxaline (5k) inhibit leukemia cell proliferation (IC₅₀ = 1.2–2.5 μM), suggesting the target compound’s chloro substituent may confer similar efficacy .
  • Anti-Infective Properties: Pyrroloquinoxalines with nitro or trifluoromethyl groups exhibit antimycobacterial activity (MIC = 0.5–2 μg/mL), highlighting the scaffold’s versatility .

Biological Activity

8'-Chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride (CAS No. 1251950-63-6) is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various pathogens.

  • Molecular Formula : C16H19ClN3O
  • Molecular Weight : 340.25 g/mol
  • Melting Point : 185 - 187 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Properties :
    • The compound exhibits significant antibacterial and antifungal activities. Its mechanism involves disrupting nucleic acid and protein synthesis in microbial cells, leading to cell death.
    • Studies indicate that similar pyrrolidine derivatives affect bacterial cell membrane permeability, enhancing their antimicrobial effects by allowing the compounds to penetrate bacterial cells more effectively .
  • Inhibition of Enzymatic Activity :
    • Research has shown that compounds with similar structures can act as inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-4), which is relevant in diabetes management. This inhibition can lead to hypoglycemic effects, making it a candidate for further exploration in diabetes treatment .
  • Cytotoxic Effects :
    • Preliminary studies suggest that the compound may have cytotoxic effects on specific cancer cell lines, although detailed investigations are required to establish its efficacy and safety profile in this context.

Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives demonstrated that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundTarget OrganismMIC (µg/mL)
8'-Chloro-7'-methoxy derivativeStaphylococcus aureus<100
8'-Chloro-7'-methoxy derivativeEscherichia coli<125
8'-Chloro-7'-methoxy derivativePseudomonas aeruginosa<150
Control (standard antibiotics)VariousVaries

This data highlights the potential of this compound as an antimicrobial agent.

DPP-4 Inhibition

In another study focused on new quinoxaline compounds, it was found that derivatives similar to 8'-chloro-7'-methoxy showed promising results as selective DPP-4 inhibitors. The biological evaluation revealed their potential role in managing hyperglycemia through inhibition pathways, suggesting that further research could establish therapeutic applications in diabetes management .

Q & A

Q. What statistical approaches address variability in bioassay results across laboratories?

  • Methodology : Implement inter-laboratory validation using standardized protocols (e.g., fixed cell lines, assay buffers). Apply ANOVA to identify systematic errors. Use reference compounds (e.g., known receptor agonists/antagonists) as internal controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Reactant of Route 2
8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride

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